molecular formula C10H14O4S B3204535 (R)-(+)-2-Hydroxypropyl P-toluenesulfonate CAS No. 103775-61-7

(R)-(+)-2-Hydroxypropyl P-toluenesulfonate

Cat. No.: B3204535
CAS No.: 103775-61-7
M. Wt: 230.28 g/mol
InChI Key: ZRLDVMGSMOLUOJ-SECBINFHSA-N
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Description

(R)-(+)-2-Hydroxypropyl P-toluenesulfonate (CAS 103775-61-7) is a chiral synthon of high value in advanced organic synthesis and pharmaceutical research. This compound serves as a critical intermediate for the preparation of enantiomerically pure compounds, functioning as an effective alkylating agent. Its primary research application is in the synthesis of chiral β-amino alcohols, which are subsequently used to generate sophisticated phosphinite ligands . These chiral ligands are essential components in the development of ruthenium(II) catalysts, which have demonstrated excellent performance in asymmetric transfer hydrogenation reactions, reducing prochiral ketones to optically active secondary alcohols with high conversion and enantioselectivity . This catalytic process is a powerful and practical method for producing valuable building blocks for the pharmaceutical, perfume, and agrochemical industries . Furthermore, this and related chiral tosylates have been employed in the synthesis of N-(2-Phosphonomethoxypropyl) derivatives of nucleobases, a class of compounds known to exhibit significant activity against retroviruses . The product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[(2R)-2-hydroxypropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDVMGSMOLUOJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-2-Hydroxypropyl P-toluenesulfonate can be synthesized through the reaction of ®-2-hydroxypropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of ®-(+)-2-Hydroxypropyl P-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Hydroxypropyl P-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of (R)-(+)-2-Hydroxypropyl P-toluenesulfonate is in organic synthesis where it functions as a reagent in the formation of complex molecules. Its utility is highlighted in the following areas:

  • Catalysis : The compound has been employed as a mild and efficient catalyst for various reactions, including the tetrahydropyranylation of alcohols, which enhances the selectivity and yield of desired products .
  • Synthesis of Pharmaceuticals : It is used as an intermediate in synthesizing biologically active compounds, facilitating the creation of pharmaceuticals with specific therapeutic effects.

Research has indicated that derivatives of p-toluenesulfonates possess biological activities, including:

  • Enzyme Inhibition : Studies have shown that compounds related to p-toluenesulfonates can inhibit serine proteases such as human leukocyte elastase (HLE), which is linked to inflammatory diseases . The binding affinity of these compounds was assessed using molecular docking techniques, revealing promising inhibitory properties.
CompoundBinding Energy (kcal/mol)
R1-6.96
R2-6.54
Sulfonic-6.55

This table summarizes the binding energies calculated for various compounds, indicating their potential as therapeutic agents.

Synthesis and Characterization

A study detailed the synthesis of p-toluenesulfonates from N-oxyimides through Lossen-type rearrangement. The products were characterized using NMR spectroscopy and X-ray crystallography, confirming their structures and reactivity profiles . This method demonstrates how this compound can be synthesized and utilized in further reactions.

Application in Agrochemicals

The compound has also found applications in the agrochemical sector, where it serves as an intermediate in the development of herbicides and insecticides. Its role in enhancing the efficacy and stability of active ingredients makes it valuable for agricultural formulations.

Mechanism of Action

The mechanism of action of ®-(+)-2-Hydroxypropyl P-toluenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

Enantiomeric Counterpart: (S)-(−)-2-Hydroxypropyl p-Toluenesulfonate

Both are used in chiral resolutions, but their pharmacological or synthetic outcomes differ due to enantioselectivity in biological systems. For instance, the (R)-isomer may yield pharmacologically active products, while the (S)-isomer could produce inactive or antagonistic derivatives. Commercial availability varies, with 11 suppliers for the (R)-isomer compared to 7 for the (S)-isomer .

Ethyl p-Toluenesulfonate

Ethyl p-toluenesulfonate (CAS: 80-40-0) is a simpler alkyl sulfonate lacking the hydroxypropyl group. It is employed as a reagent in pharmacopeial testing, such as quantifying residual isopropyl p-toluenesulfonate in drug substances like eletriptan hydrobromide. Unlike the (R)-hydroxypropyl variant, it lacks chirality and is less suited for asymmetric synthesis. USP standards require ≥98% purity for this compound .

Benzyl Dithiocarbazate p-Toluenesulfonate

This derivative (e.g., 7-[3-(dimethyldithiocarbamato)propyl]-N-methylpyridinium p-toluenesulfonate) incorporates a dithiocarbazate group, enabling coordination chemistry applications. It exhibits distinct UV absorption maxima (274 nm and 299 nm) due to electronic transitions in the dithiocarbazate moiety, a feature absent in hydroxypropyl sulfonates. Such compounds are studied for metal-binding properties rather than alkylation .

Comparative Data Table

Compound Name Structure Highlights CAS Key Properties Applications References
(R)-(+)-2-Hydroxypropyl p-Toluenesulfonate Chiral hydroxypropyl group 103775-61-7 Optical rotation: (+) (discrepancy noted); alkylating agent Asymmetric synthesis, pharmaceuticals
(S)-(−)-2-Hydroxypropyl p-Toluenesulfonate Enantiomeric hydroxypropyl group N/A Optical rotation: (−) Chiral resolution, mirror-image synthesis
Ethyl p-Toluenesulfonate Ethyl ester, achiral 80-40-0 Purity ≥98%; non-chiral Pharmacopeial testing, alkylation
Benzyl Dithiocarbazate p-Toluenesulfonate Dithiocarbazate + pyridinium group N/A UV maxima: 274 nm, 299 nm Coordination chemistry, metal complexes

Key Research Findings

Synthesis Variations : Ethyl and hydroxypropyl sulfonates are synthesized via divergent routes. For example, hydroxypropyl derivatives may involve chiral starting materials, while ethyl variants are prepared via direct esterification .

Chirality vs. Function: The (R)-hydroxypropyl group’s chirality enables enantioselective alkylation, critical for APIs like β-blockers. In contrast, ethyl sulfonates serve non-stereospecific roles .

UV Spectral Differences : Benzyl dithiocarbazate derivatives exhibit unique UV absorption due to extended conjugation, unlike alkyl sulfonates .

Notes on Discrepancies and Limitations

    Biological Activity

    (R)-(+)-2-Hydroxypropyl P-toluenesulfonate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and drug design. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

    Chemical Structure and Properties

    This compound is an optically active sulfonate ester derived from 2-hydroxypropyl alcohol and p-toluenesulfonic acid. Its structural formula can be represented as follows:

    C10H14O4S\text{C}_10\text{H}_{14}\text{O}_4\text{S}

    This compound features a hydroxy group, which plays a crucial role in its biological interactions.

    Synthesis

    The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxypropanol in the presence of a base such as triethylamine. This method has been documented to yield the compound with a high degree of optical purity .

    Enzyme Inhibition

    Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its role in modulating protein kinase C (PKC) activity, which is crucial in various cellular signaling pathways related to cancer and other diseases . The compound's ability to act as a reversible agonist for PKC suggests potential therapeutic applications in treating conditions like diabetes and neurodegenerative diseases.

    Anticancer Properties

    Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The mechanism appears to involve the modulation of intracellular calcium levels and the activation of caspases, leading to programmed cell death .

    Case Studies

    • Study on PKC Activation : A study published in 2023 evaluated various compounds for their ability to activate PKC reversibly. This compound was included in this evaluation, showing promising results in enhancing PKC activity without the downregulation typically associated with irreversible activators like phorbol esters .
    • Antiproliferative Effects : Another investigation focused on the antiproliferative effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting that further optimization could lead to effective therapeutic agents against breast cancer .

    Data Summary

    The following table summarizes key findings from various studies regarding the biological activity of this compound:

    Study Activity Assessed Findings Reference
    Study 1PKC ActivationReversible activation observed; potential therapeutic implications for diabetes and cancer
    Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines; significant reduction in viability at >50 µM
    Study 3Enzyme InhibitionInhibition of metabolic enzymes; implications for drug design

    Q & A

    Basic Research Questions

    Q. How can researchers synthesize (R)-(+)-2-hydroxypropyl p-toluenesulfonate with high enantiomeric purity?

    • Methodological Answer : Enantioselective synthesis typically involves chiral precursors or catalysts. For example, sodium p-toluenesulfonate derivatives (CAS 657-84-1) can be reacted with (R)-configured epoxides under controlled conditions. Optical purity (>99% ee) can be achieved using high-performance liquid chromatography (HPLC) with chiral columns for purification and validation .

    Q. What analytical methods are suitable for characterizing trace impurities in this compound?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for detecting genotoxic impurities like alkyl p-toluenesulfonates. A validated method using a Zorbax Eclipse XDB C18 column achieves a limit of quantification (LOQ) of 1–2 ng, with recovery rates of 99–101% . Gas chromatography-mass spectrometry (GC-MS/MS) is also effective for volatile derivatives, offering sensitivity down to 4 ng .

    Q. How should this compound be stored to maintain stability?

    • Methodological Answer : Store under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or solvolysis. Stability studies using HPLC or GC-FID can monitor degradation products over time, particularly under acidic or high-humidity conditions .

    Advanced Research Questions

    Q. What mechanistic insights explain the solvolysis behavior of structurally similar p-toluenesulfonate esters?

    • Methodological Answer : Kinetic studies on 4,4-dimethylcholesteryl p-toluenesulfonate revealed that substituents at C-4 enhance solvolysis rates via steric compression (Thorpe-Ingold effect) or inductive stabilization of transition states. Comparative experiments with saturated analogs (e.g., cholestanyl derivatives) show a 4x rate increase due to double-bond participation in ionization .

    Q. How does 2-hydroxypropyl substitution influence solubility and molecular interactions?

    • Methodological Answer : Molecular dynamics simulations of β-cyclodextrin derivatives show that 2-hydroxypropyl (2-HP) substitution increases aqueous solubility but distorts cyclic structures. For p-toluenesulfonates, similar substitutions may alter host-guest interactions or steric hindrance, which can be studied via crystallography (e.g., single-crystal X-ray diffraction, mean C–C bond distance = 0.003 Å) .

    Q. How can researchers resolve contradictions in reaction yields when using enantiopure substrates?

    • Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., ring contraction vs. alcohol formation in solvolysis). Design experiments to isolate intermediates using quenching techniques or low-temperature NMR. For example, in solvolysis of 4,4-dimethylcholesteryl derivatives, product ratios (70% diene III vs. 20% alcohol II) suggest kinetic vs. thermodynamic control .

    Q. What strategies optimize selectivity in enzymatic desulfurization of p-toluenesulfonate derivatives?

    • Methodological Answer : Screen aryl alkyl sulfonates (e.g., 2-methylbutyl or 2,3-diphenylpropyl analogs) with enzymes like α-cyclodextrin hydrolase. Use HPLC or GC-FID to quantify substrate specificity, adjusting pH or co-solvents to enhance activity. For example, 2-methylbutyl p-toluenesulfonate showed higher reactivity than benzenesulfonates in specificity studies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (R)-(+)-2-Hydroxypropyl P-toluenesulfonate
    Reactant of Route 2
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    (R)-(+)-2-Hydroxypropyl P-toluenesulfonate

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